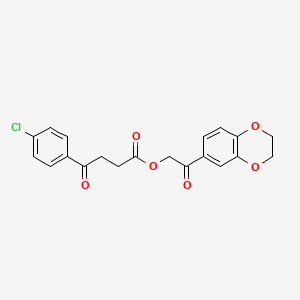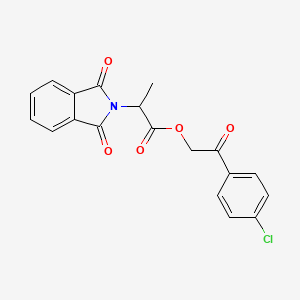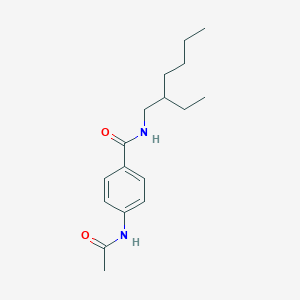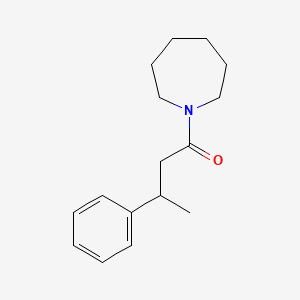
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate
説明
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate is a useful research compound. Its molecular formula is C20H17ClO6 and its molecular weight is 388.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 388.0713660 g/mol and the complexity rating of the compound is 543. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antibacterial Agents
Compounds derived from 2,3-dihydro-1,4-benzodioxin have shown promising results as antibacterial agents. The structural moiety of 2-(2,3-dihydro-1,4-benzodioxin-6-yl) has been incorporated into various molecules that exhibit significant antibacterial properties. For instance, derivatives such as 2-[4-chlorophenyl)sulfonylamino]-N-(un/substituted-phenyl)acetamides have been synthesized and tested for their antimicrobial potential, with some showing good activity against bacterial strains .
Antifungal Applications
Similar to their antibacterial properties, these compounds also possess antifungal activities. The synthesis of related molecules has led to the discovery of new antifungal agents that can be used to treat fungal infections. The research has highlighted the potential of these compounds to act against a variety of fungal pathogens, making them valuable in the development of antifungal drugs .
Hemolytic Activity Analysis
The hemolytic activity of these compounds is an important parameter in evaluating their safety profile for potential therapeutic use. Studies have indicated that certain derivatives exhibit low hemolytic activity, suggesting they are less likely to cause damage to red blood cells and therefore could be safer for use in medical applications .
Organic Synthesis - Beckmann Rearrangement
The Beckmann rearrangement is a chemical reaction used to convert ketoximes into amides, which are useful in various organic synthesis applications. Compounds containing the 2,3-dihydro-1,4-benzodioxin moiety have been utilized in facilitating this rearrangement under mild conditions, thereby expanding the toolkit available for organic chemists to synthesize complex molecules .
特性
IUPAC Name |
[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] 4-(4-chlorophenyl)-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClO6/c21-15-4-1-13(2-5-15)16(22)6-8-20(24)27-12-17(23)14-3-7-18-19(11-14)26-10-9-25-18/h1-5,7,11H,6,8-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDNDAKIKJLPFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)COC(=O)CCC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-hydroxy-3-(4-nitrophenoxy)propoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B3975360.png)
![ethyl 1-[(phenylthio)acetyl]-3-piperidinecarboxylate](/img/structure/B3975367.png)
![1-(4-chlorobenzyl)-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B3975372.png)

![3-(4-fluorophenyl)-N-[1-(methylsulfonyl)piperidin-4-yl]-3-phenylpropanamide](/img/structure/B3975398.png)
![3-(4-bromobenzoyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B3975406.png)

![3-(2,6-dichlorophenyl)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-5-methyl-4-isoxazolecarboxamide](/img/structure/B3975430.png)
![methyl N-[(4-fluorophenyl)acetyl]leucinate](/img/structure/B3975439.png)
![N-(4-{[(1,5-dimethylhexyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B3975443.png)

![1-[2-(3-methylphenoxy)ethyl]-3-propyl-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3975460.png)

